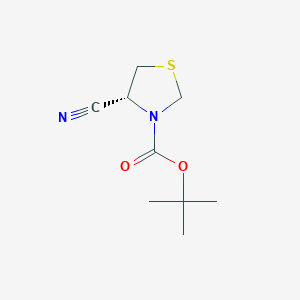

(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

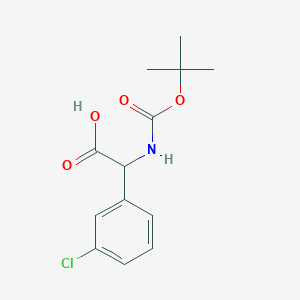

“®-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester” is a chemical compound. The “tert-butyl ester” part of the name suggests that it is an ester derivative . Esters are a class of organic compounds that are derived from carboxylic acids and alcohols. They are often used in a wide range of applications, including synthetic organic chemistry .

Synthesis Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient and versatile compared to the batch process .Chemical Reactions Analysis

The ability to selectively transesterify β-keto esters is a useful transformation in organic synthesis . Reactions which are selective for β-keto esters most likely proceed via an enol intermediate . Alternatively, the formation of an acylketene intermediate may also occur .Applications De Recherche Scientifique

Use as a Protecting Group

Tert-butyl esters are often used as protecting groups in organic synthesis . They provide stability and can be selectively deprotected under certain conditions . This makes them useful in complex synthesis pathways where protection and deprotection of functional groups are necessary.

Conversion to Other Functional Groups

Tert-butyl esters can be converted to other functional groups. For example, they can react with SOCl2 at room temperature to provide acid chlorides . This allows for the synthesis of a wide range of compounds from a single starting material.

Use in Peptide Synthesis

Tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . This is particularly useful in the synthesis of complex peptides and proteins.

Use in Flow Microreactor Systems

A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch process.

Use in Biocatalytic Processes

The tert-butyl group has implications in biosynthetic and biodegradation pathways, and it could potentially be applied in biocatalytic processes .

6. Use in the Preparation of Nα-Protected Amino Acid Esters A preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Safety and Hazards

Orientations Futures

Recent advances in the transesterification of β-keto esters have led to the development of a variety of different approaches . Particular interest has been paid to methodologies with minimal environmental impact . This suggests that future research may continue to focus on developing more efficient and environmentally friendly methods for the synthesis and modification of ester compounds .

Propriétés

IUPAC Name |

tert-butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,5-6H2,1-3H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZOKOCBWIYDLT-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CSCC1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CSC[C@H]1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374109 |

Source

|

| Record name | tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Cyano-thiazolidine-3-carboxylic acid tert-butyl ester | |

CAS RN |

391248-15-0 |

Source

|

| Record name | tert-Butyl (4R)-4-cyano-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)